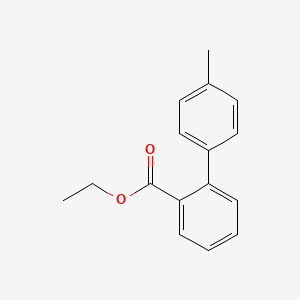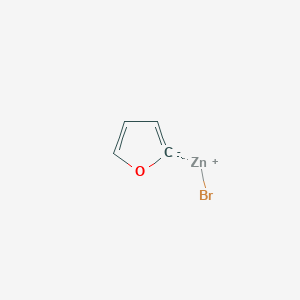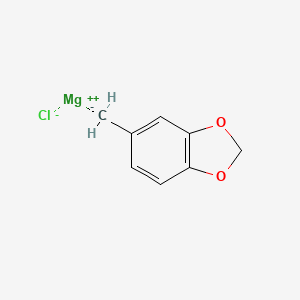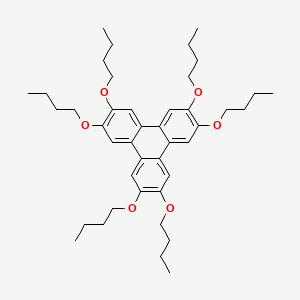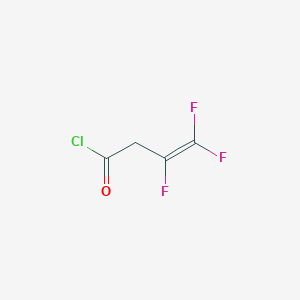
3,4,4-Trifluoro-3-butenoyl chloride
Vue d'ensemble
Description
3,4,4-Trifluoro-3-butenoyl chloride is a highly reactive and useful compound in organic synthesis. This compound is known for its unique properties and has various applications in different fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trifluoro-3-butenoyl chloride typically involves the reaction of 3,4,4-Trifluorobutenoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction is usually performed at room temperature, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trifluoro-3-butenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,4-Trifluorobutenoic acid.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Addition Reactions: These reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3,4,4-Trifluorobutenoic Acid: Formed from hydrolysis.
Complex Organic Molecules: Formed from addition reactions.
Applications De Recherche Scientifique
3,4,4-Trifluoro-3-butenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3,4,4-Trifluoro-3-butenoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic species, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4-Tetrafluoro-3-butenoyl chloride
- 3,4,4-Trifluoro-2-butenoyl chloride
- 3,4,4-Trifluoro-3-pentenoyl chloride
Uniqueness
3,4,4-Trifluoro-3-butenoyl chloride is unique due to its specific substitution pattern and reactivity. The presence of three fluorine atoms on the butenoyl chloride backbone imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3,4,4-trifluorobut-3-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2(6)4(7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNLASRIYMXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
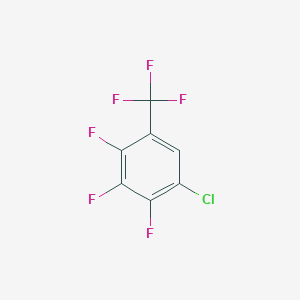

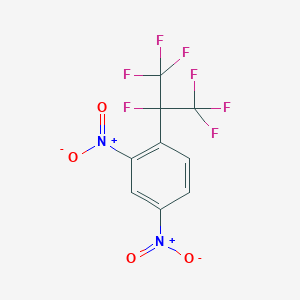
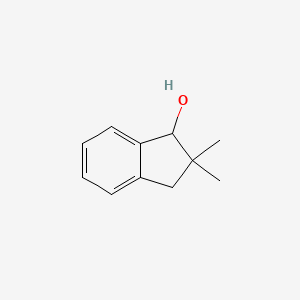
![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)



![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
